4-Bromo-2-fluorobenzaldehyde

Vue d'ensemble

Description

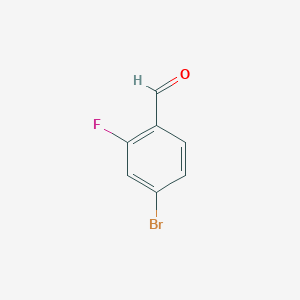

4-Bromo-2-fluorobenzaldehyde is an organic compound with the molecular formula C7H4BrFO and a molecular weight of 203.01 g/mol . It is a derivative of benzaldehyde, characterized by the presence of bromine and fluorine atoms on the benzene ring. This compound is typically a white to orange crystalline solid and is used as an intermediate in organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Bromo-2-fluorobenzaldehyde can be synthesized through various methods. One common approach involves the reaction of 1,4-dibromo-2-fluorobenzene with dimethylformamide (DMF) under specific conditions . Another method involves the oxidation of 1-bromo-2-fluoro-4-methylbenzene, followed by reduction and re-oxidation steps .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using metal halogen exchange and formylation techniques. For instance, the compound can be prepared through metal halogen exchange followed by formylation with a formyl source at low temperatures .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromo-2-fluorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.

Major Products:

Oxidation: 4-Bromo-2-fluorobenzoic acid.

Reduction: 4-Bromo-2-fluorobenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Applications De Recherche Scientifique

Synthesis of Bioactive Compounds

4-Bromo-2-fluorobenzaldehyde serves as a crucial precursor in synthesizing various bioactive compounds. Notably, it has been utilized in the preparation of:

- Histamine H3 Antagonists : Compounds derived from this aldehyde exhibit histamine H3 antagonist activity, which may have implications for treating mood disorders and other neurological conditions .

- Serotonin Reuptake Inhibitors : Derivatives synthesized from this compound have shown serotonin reuptake activity, indicating their potential use in developing antidepressant medications .

Organic Synthesis Applications

In organic chemistry, this compound is employed to synthesize various functionalized aromatic compounds:

- 2-functionalized Aromatic Monoaldehydes : It reacts with different secondary amines and phenols to produce these compounds, which are valuable in various chemical applications .

- Fluorostilbenes : The compound is also utilized in synthesizing fluorostilbenes, which are important for their optical properties and applications in materials science .

Medicinal Chemistry Insights

The biological activity of this compound has been explored in several studies:

- Neurotransmitter Modulation : Research indicates that derivatives can modulate serotonin levels and interact with histamine receptors, suggesting therapeutic potential.

- Case Studies : Various case studies have documented the synthesis of derivatives that demonstrate promising biological activities. For instance, benzylamine-based derivatives have been investigated for their efficacy as antagonists targeting specific neurotransmitter systems.

Mécanisme D'action

The mechanism of action of 4-Bromo-2-fluorobenzaldehyde largely depends on its application. For instance, when used as a precursor in the synthesis of histamine H3 antagonists, it interacts with the histamine H3 receptor, inhibiting its activity and thereby modulating neurotransmitter release . The molecular targets and pathways involved vary based on the specific derivative or application.

Comparaison Avec Des Composés Similaires

- 2-Bromo-4-fluorobenzaldehyde

- 5-Bromo-2-fluorobenzaldehyde

- 4-Bromo-2-methoxybenzaldehyde

Comparison: 4-Bromo-2-fluorobenzaldehyde is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which influences its reactivity and the types of derivatives that can be synthesized from it . Compared to its analogs, it offers distinct advantages in the synthesis of certain pharmaceuticals and agrochemicals due to its specific electronic and steric properties .

Activité Biologique

4-Bromo-2-fluorobenzaldehyde (CAS No. 57848-46-1) is an aromatic aldehyde characterized by a bromo group at the para position and a fluoro group at the ortho position relative to the aldehyde functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications as a precursor in the synthesis of biologically active derivatives.

- Molecular Formula : C₇H₄BrFO

- Molecular Weight : 203.01 g/mol

- Appearance : Light yellow to beige crystalline solid

- Melting Point : 58 to 62 °C

- Solubility : Insoluble in water

Biological Activity

This compound itself does not exhibit significant direct biological activity; however, it serves as a valuable precursor for synthesizing compounds with notable pharmacological properties. Research has indicated various biological activities associated with its derivatives, particularly in modulating neurotransmitter systems.

Key Findings

- Histamine H3 Antagonist Activity : Compounds synthesized from this compound have been identified as histamine H3 receptor antagonists, which may be beneficial in treating neurological disorders such as Alzheimer's disease and narcolepsy .

- Serotonin Reuptake Inhibition : Some derivatives demonstrate serotonin reuptake inhibition, suggesting potential applications in antidepressant drug development .

- Binding Affinity : Studies have shown that small molecules derived from this compound can bind to the DNA minor groove, indicating a potential role in gene regulation or targeting specific DNA sequences .

Synthesis and Derivatives

The synthesis of this compound typically involves bromination of 4-fluorobenzaldehyde. The compound can undergo various reactions to produce derivatives with enhanced biological activities:

| Derivative | Biological Activity | Mechanism of Action |

|---|---|---|

| Benzyl amine-based compounds | Histamine H3 antagonism | Modulation of neurotransmitter release |

| Serotonin reuptake inhibitors | Antidepressant effects | Inhibition of serotonin transporter |

| Fluorostilbenes | Potential anticancer activity | Interaction with cellular pathways |

Case Studies

- Histamine H3 Antagonists : A study reported the synthesis of benzyl amine derivatives from this compound, which showed promising results in modulating histamine receptor activity. These compounds were evaluated for their efficacy in animal models of cognitive impairment.

- Antidepressant Activity : Another investigation focused on the serotonin reuptake inhibitors derived from this aldehyde, demonstrating significant antidepressant-like effects in rodent models. The study highlighted the importance of structural modifications on the pharmacological profile of the resulting compounds .

Toxicology and Safety

This compound is classified as an irritant and poses risks upon exposure. It has been noted for causing skin and eye irritation, necessitating appropriate handling precautions during laboratory use .

Propriétés

IUPAC Name |

4-bromo-2-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCARQPLANFGQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70973434 | |

| Record name | 4-Bromo-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70973434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57848-46-1, 93777-26-5 | |

| Record name | 4-Bromo-2-fluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57848-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-fluorobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057848461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-2-fluorobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093777265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70973434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can 4-bromo-2-fluorobenzaldehyde be used to synthesize substituted 1,5-benzothiazepines?

A: this compound serves as a starting material for synthesizing substituted 1,5-benzothiazepines. [] The process involves reacting this compound (1) with substituted hydroxy acetophenones (2) to yield chalcones (3). Subsequently, refluxing these chalcones with 2-aminothiophenol results in the formation of "2-[2-(4-bromo-2-fluorophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenol" (4). [] This synthetic route highlights the utility of this compound in constructing complex heterocyclic systems like benzothiazepines.

Q2: Can this compound be used to create more complex molecules beyond simple heterocycles?

A: Yes, this compound can be used to synthesize intricate molecules like trianglimines. [] The process involves a series of reactions:

- Functionalization: Reacting this compound with secondary amines or phenol yields 2-functionalized aromatic monoaldehydes. []

- Suzuki Coupling: The functionalized aldehydes undergo Suzuki coupling with 4-formylphenylboronic acid to produce 2-functionalized-4,4'-biphenyldialdehydes. []

- Cyclization: These biphenyldialdehydes react with (1R,2R)-1,2-diaminocyclohexane in a [3+3]-cyclocondensation, yielding a mixture of C3-symmetrical and non-symmetrical regioisomeric trianglimines. []

Q3: Is there a more efficient synthesis route for a common precursor derived from this compound?

A: Yes, a streamlined synthesis of methyl 4-bromo-2-methoxybenzoate, a valuable precursor derived from this compound, has been developed. [] This method involves bromination and hydrolysis of 4-bromo-2-fluorotoluene to obtain this compound. Subsequent cyanidation, methoxylation, hydrolysis, and esterification steps yield methyl 4-bromo-2-methoxybenzoate with high purity (99.8% by GC) and an overall yield of approximately 47%. [] This optimized approach highlights the potential for developing efficient synthetic routes for valuable intermediates derived from this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.